4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile
Description
4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile is a biphenyl derivative featuring a benzyloxy group (–OCH₂C₆H₅) at the 4'-position and a cyano (–CN) group at the 2-position of the biphenyl scaffold. This compound belongs to a class of aromatic nitriles with applications in organic synthesis, materials science, and pharmaceutical research. The benzyloxy group introduces steric bulk and electron-donating properties, while the cyano group enhances polarity and reactivity, making it a versatile intermediate for cross-coupling reactions and ligand design .
Properties
Molecular Formula |
C20H15NO |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)benzonitrile |
InChI |
InChI=1S/C20H15NO/c21-14-18-8-4-5-9-20(18)17-10-12-19(13-11-17)22-15-16-6-2-1-3-7-16/h1-13H,15H2 |
InChI Key |
IQCLUFBXHMWNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of the biphenyl compound is coupled with a halogenated benzyloxy compound in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods
Industrial production of 4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Carbonitrile reduction produces primary amines.
Substitution: Electrophilic substitution results in nitro or halogenated biphenyl derivatives.
Scientific Research Applications
4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural and functional diversity of biphenyl carbonitriles arises from substitutions at the 4'- and 2-positions. Below is a comparative analysis of key analogues:
Key Observations:
- Electronic Effects : The benzyloxy group in the target compound donates electrons via resonance, enhancing stability in cationic Ir(III) complexes used in light-emitting electrochemical cells (LECs) . In contrast, electron-withdrawing groups like –Br (in 4'-bromo analogues) increase electrophilicity, favoring nucleophilic substitution .
- Steric Effects : Bulky substituents (e.g., benzyloxy) reduce rotational freedom, as evidenced by torsion angles (C16-C17-C20-C21 ≈ 41–54°) in related biphenyls . This conformational rigidity impacts binding affinity in biological systems and catalytic activity.
- Reactivity: Bromomethyl and bromo substituents serve as leaving groups, enabling functionalization (e.g., alkylation in valsartan synthesis) . The cyano group facilitates cross-coupling reactions, as seen in the gram-scale synthesis of 4'-methyl derivatives via Suzuki-Miyaura coupling .
Physicochemical Properties
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile, and what experimental precautions are critical?
- Synthesis : The compound can be synthesized via cross-coupling reactions using Suzuki-Miyaura or Ullmann-type couplings. For example, one-pot methods involving neutral aromatic nitriles and tert-butyl nitrobenzenes under palladium catalysis (e.g., Pd(PPh₃)₄) at 80–120°C in DMF or toluene, with yields up to 75% .
- Precautions : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (oral LD₅₀ > 2000 mg/kg in rats). Store in airtight containers at 4°C, away from oxidizers and acids .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data inconsistencies be addressed?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm biphenyl backbone and benzyloxy group (δ 4.9–5.1 ppm for OCH₂Ph; aromatic protons at δ 6.8–7.8 ppm) .
- IR : Stretching vibrations for C≡N (~2220 cm⁻¹) and C-O (benzyloxy, ~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z 286.13) .
Q. What intermediates are key in the synthesis of this compound?
- Intermediates :
- 2-Bromo-4'-benzyloxybiphenyl (precursor for cyano substitution via nucleophilic aromatic substitution).
- Boronic ester derivatives (e.g., 4-benzyloxyphenylboronic acid pinacol ester) for Suzuki coupling .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Approach : Use quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to model transition states and identify energy barriers. ICReDD’s reaction path search algorithms can predict optimal conditions (solvent, catalyst, temperature) .
- Case Study : Simulate Pd-catalyzed coupling to prioritize ligand systems (e.g., XPhos vs. SPhos) based on steric and electronic parameters .
Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?
- Strategy :
- Compare computed NMR shifts (via Gaussian or ADF software) with experimental data. Discrepancies >0.5 ppm may indicate incorrect tautomerism or solvation effects .
- Validate using X-ray crystallography (e.g., APEX2 data collection) to confirm bond lengths and angles. For example, C≡N bond length should be ~1.15 Å .
Q. What statistical experimental designs are effective for optimizing reaction yields?
- Design of Experiments (DoE) :
- Factors : Catalyst loading (5–10 mol%), temperature (80–120°C), solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Central composite design to identify interactions between variables. For example, higher Pd(OAc)₂ loading may reduce side-product formation .
Q. How can regioselective functionalization of the biphenyl scaffold be achieved?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
